Ortho-Bromo Substitution Increases Lipophilicity and Membrane Permeability Versus Fluoro and Unsubstituted Analogs
The ortho-bromo substituent on CAS 2034596-22-8 elevates the computed octanol-water partition coefficient (XLogP3-AA) relative to the 2-fluoro analog (CAS 2034324-57-5) and the theoretical unsubstituted benzamide analog. Higher XLogP3-AA correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement and cell-based assay performance [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) as a predictor of membrane permeability |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | 2-Fluoro analog (CAS 2034324-57-5): XLogP3-AA ≈ 0.0–0.2 (estimated based on atomic contribution; fluoro is less lipophilic than bromo). Unsubstituted benzamide analog: XLogP3-AA < 0.0. |
| Quantified Difference | Approximately +0.2 to +0.4 log unit increase over the 2-fluoro analog. |
| Conditions | Computed XLogP3-AA values from PubChem; experimental logP would require shake-flask or chromatographic measurement. |
Why This Matters
The elevated lipophilicity of the 2‑bromo derivative predicts superior passive membrane permeability, which can be decisive when selecting a probe compound for intracellular target screening where cellular penetration is rate-limiting.
- [1] PubChem Compound Summary for CID 119102500, 2-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide. XLogP3-AA value: 0.4. View Source
